molecular formula C15H13Cl2NO3 B4611265 methyl (4Z)-4-(2,6-dichlorobenzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-(2,6-dichlorobenzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B4611265
M. Wt: 326.2 g/mol
InChI Key: HLAPVQGROROZMJ-YFHOEESVSA-N
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Description

Methyl (4Z)-4-(2,6-dichlorobenzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrole ring substituted with a dichlorobenzylidene group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-4-(2,6-dichlorobenzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the condensation of 2,6-dichlorobenzaldehyde with a pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-4-(2,6-dichlorobenzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Methyl (4Z)-4-(2,6-dichlorobenzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (4Z)-4-(2,6-dichlorobenzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichlorobenzylidene)-2-naphthalenamine
  • 2-(2,6-dichlorobenzylidene)hydrazine-1-carbothioamide
  • 2-(2-(2,6-dichlorobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide

Uniqueness

Methyl (4Z)-4-(2,6-dichlorobenzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring and the presence of the dichlorobenzylidene group

Properties

IUPAC Name

methyl (4Z)-4-[(2,6-dichlorophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-8-13(15(20)21-3)10(14(19)18(8)2)7-9-11(16)5-4-6-12(9)17/h4-7H,1-3H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAPVQGROROZMJ-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C(C=CC=C2Cl)Cl)C(=O)N1C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=C(C=CC=C2Cl)Cl)/C(=O)N1C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (4Z)-4-(2,6-dichlorobenzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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methyl (4Z)-4-(2,6-dichlorobenzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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methyl (4Z)-4-(2,6-dichlorobenzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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methyl (4Z)-4-(2,6-dichlorobenzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
methyl (4Z)-4-(2,6-dichlorobenzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (4Z)-4-(2,6-dichlorobenzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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